molecular formula C20H17N3O2S3 B2586018 5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114634-18-2

5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2586018
CAS RN: 1114634-18-2
M. Wt: 427.56
InChI Key: KDDCDBTZBNJOGF-UHFFFAOYSA-N
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Description

The compound is a type of thiazolo[4,5-d]pyrimidin-7(6H)-one . It is part of a series of novel compounds that were designed, synthesized, and evaluated as anticancer agents .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Research has been conducted on the synthesis of novel heterocyclic compounds derived from thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, demonstrating a broad scope for chemical diversity and potential for further pharmacological exploration. These studies involve complex synthetic pathways that yield compounds with varied biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The research underscores the compound's utility as a scaffold for developing new therapeutic agents and chemical probes (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activities

Several derivatives of 5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies demonstrate the compound's potential in contributing to the development of new therapeutic options for treating infectious diseases and cancer. The antimicrobial and anticancer activities of these compounds are attributed to their ability to interact with biological targets, inhibiting the growth and proliferation of pathogenic microorganisms and cancer cells, respectively (Hafez & El-Gazzar, 2017).

Corrosion Inhibition

Research into the application of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives for corrosion inhibition demonstrates their potential in protecting ferrous alloys in industrial cooling water systems. These compounds exhibit high inhibition efficiencies, protecting against both uniform and pitting corrosion in carbon steel and stainless steels. This application is particularly relevant in industrial settings where corrosion of metal components can lead to significant economic losses and safety hazards (Mahgoub et al., 2010).

properties

IUPAC Name

5-[(3-methoxyphenyl)methylsulfanyl]-3-(4-methylphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S3/c1-12-6-8-14(9-7-12)23-17-16(28-20(23)26)18(24)22-19(21-17)27-11-13-4-3-5-15(10-13)25-2/h3-10H,11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDCDBTZBNJOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

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